molecular formula C16H36N2 B8711115 2,2,12-Trimethyltridecane-1,11-diamine CAS No. 74926-27-5

2,2,12-Trimethyltridecane-1,11-diamine

Cat. No.: B8711115
CAS No.: 74926-27-5
M. Wt: 256.47 g/mol
InChI Key: NLXRGHSNLCETNA-UHFFFAOYSA-N
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Description

2,2,12-Trimethyltridecane-1,11-diamine is a useful research compound. Its molecular formula is C16H36N2 and its molecular weight is 256.47 g/mol. The purity is usually 95%.
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Properties

CAS No.

74926-27-5

Molecular Formula

C16H36N2

Molecular Weight

256.47 g/mol

IUPAC Name

2,2,12-trimethyltridecane-1,11-diamine

InChI

InChI=1S/C16H36N2/c1-14(2)15(18)11-9-7-5-6-8-10-12-16(3,4)13-17/h14-15H,5-13,17-18H2,1-4H3

InChI Key

NLXRGHSNLCETNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCCCCCCC(C)(C)CN)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

490 g (1.84 mols) of 2,2-dimethyl-11-isopropyl-11-aminoundeca-4,8-dienal-oxime is dissolved in 2.4 liters of methanol, and the solution is transferred, together with about 200 g of liquid ammonia, with the addition of 150 g of Raney nickel, to a 6.3-liter steel autoclave. Hydrogen is subsequently injected to give a pressure of 100 bars, and the temperature is raised to 100° C. as stirring is maintained. Hydrogenation is performed for about 5 hours under these conditions; the mixture is then cooled, and the ammonia and excess hydrogen are released. Subsequent distillation under high vacuum yields 436 g (1.705 mols) of 1-isopropyl-10,10-dimethyl-1,11-diaminoundecane in the form of colourless liquid as clear as water; b.p. 87° C./4 Pa; nD20 =1.4619.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
2,2-dimethyl-11-isopropyl-11-aminoundeca-4,8-dienal-oxime
Quantity
490 g
Type
reactant
Reaction Step Two
Quantity
2.4 L
Type
solvent
Reaction Step Two
[Compound]
Name
liquid
Quantity
200 g
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
steel
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0 (± 1) mol
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reactant
Reaction Step Three
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150 g
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catalyst
Reaction Step Three
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

When the above example is repeated using, in place of 2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal oxime, 34.1 g (0.1 mol) of 2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal phenylhydrazine (prepared according to Example 24), 42 g (0.084 mol) of di-(2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal) hydrazone (prepared according to Example 25), 26.5 g (0.086 mol) of 2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal semicarbazone (prepared according to Example 26) or . . . 2,2-dimethyl-11-isopropyl-11-amino-undecanal-benzylamine (prepared according to Example 27), 1-isopropyl-10,10-dimethyl-1,11-diamino-undecane is obtained in a yield of 76% of theory, 60.6% of theory, 62.6% of theory and 72% of theory respectively.
Name
2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal phenylhydrazine
Quantity
34.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
di-(2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal) hydrazone
Quantity
42 g
Type
reactant
Reaction Step Three
Name
2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal semicarbazone
Quantity
26.5 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

75 g of a 25% aqueous ammonia solution are placed together with 10 g of Raney nickel and 20 ml of 1N aqueous NaOH as well as 52.2 g (0.2 mol) of 3,3-dimethyl-12- isopropyl-1-aza-1,5,9-cyclododecatriene into an autoclave with magnetic stirrer. After the reaction mixture has been heated to 175° C., hydrogen gas is injected up to a total pressure of 50 bar. After a reaction time of 9 hours, the mixture is cooled and distilled. There is obtained 65% of the theoretical yield of 1-isopropyl-10,10-dimethyl-1,11-diaminoundecane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3-dimethyl-12- isopropyl-1-aza-1,5,9-cyclododecatriene
Quantity
52.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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